molecular formula C6H10OS B14634524 2-Propenethioic acid, 2-methyl-, S-ethyl ester CAS No. 54667-15-1

2-Propenethioic acid, 2-methyl-, S-ethyl ester

Cat. No.: B14634524
CAS No.: 54667-15-1
M. Wt: 130.21 g/mol
InChI Key: BYPQBUCHLQSUPF-UHFFFAOYSA-N
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Description

2-Propenethioic acid, 2-methyl-, S-ethyl ester is an organic compound with the molecular formula C6H10OS. It is a derivative of 2-propenethioic acid, where the hydrogen atom of the thiol group is replaced by an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenethioic acid, 2-methyl-, S-ethyl ester can be synthesized through the esterification of 2-propenethioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of large-scale reactors where 2-propenethioic acid and ethanol are continuously fed into the reactor, and the ester product is continuously removed. The reaction is catalyzed by an acid catalyst, and the conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenethioic acid, 2-methyl-, S-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenethioic acid, 2-methyl-, S-ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propenethioic acid, 2-methyl-, S-ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form bonds with metal ions, influencing various enzymatic processes and pathways.

Comparison with Similar Compounds

2-Propenethioic acid, 2-methyl-, S-ethyl ester can be compared with other similar compounds such as:

  • 2-Propenethioic acid, 2-methyl-, S-methyl ester
  • 2-Propenethioic acid, 2-methyl-, S-phenylmethyl ester
  • 2-Propenethioic acid, 2-methyl-, S-pentyl ester

Uniqueness

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.

Properties

CAS No.

54667-15-1

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

S-ethyl 2-methylprop-2-enethioate

InChI

InChI=1S/C6H10OS/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3

InChI Key

BYPQBUCHLQSUPF-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(=C)C

Origin of Product

United States

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